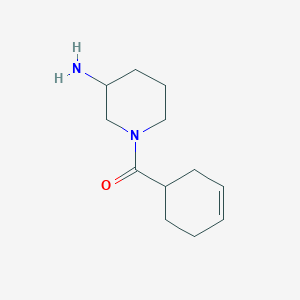

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

Vue d'ensemble

Description

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is a chemical compound . It belongs to the class of piperidine derivatives.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is C12H20N2O. The molecular weight is 208.3 g/mol.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Applications De Recherche Scientifique

Synthesis of Chiral Piperidines

Research has demonstrated the significance of piperidines in medicine, highlighting a lack of robust methods for their asymmetric synthesis. A novel approach interrupts the century-old Hofmann-Löffler-Freytag reaction, achieving catalytic, regio- and enantio- selective δ C-H cyanation of acyclic amines. This process, enabled by a chiral Cu catalyst, introduces a carbonyl equivalent selectively at the δ position, facilitating the synthesis of chiral piperidines through a radical relay mechanism. This method's broad scope and utility underscore its importance in the enantioselective formation of δ C-C bonds and the conversion of enantioenriched δ amino nitriles to a family of chiral piperidines (Zhang, Zhang, & Nagib, 2019).

Formation of Highly Functionalized Piperidines

The catalytic process involving Zn(II) has been employed to synthesize highly functionalized piperidines from benzyl-protected propargyl amines and 1,1-cyclopropane diesters. This method proceeds via a tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating a versatile approach to accessing piperidine frameworks with excellent yields (Lebold, Leduc, & Kerr, 2009).

Synthesis of Substituted Tetrahydroindoles

A sequential substitution/ring cleavage/addition reaction involving 1-(cyclohex-1-enyl)-piperidine and chloropyruvates has been developed for synthesizing polysubstituted 4,5,6,7-tetrahydroindoles. This method is notable for its high regioselectivity, broad substrate scope, and functional group tolerance, offering a practical approach for preparing various tetrahydroindole derivatives without the need for harsh conditions or expensive catalysts (Mamedov et al., 2015).

Advanced Organic Syntheses

Studies on the interaction of 1-nitrocyclohexene with alicyclic amines have uncovered pathways for the formation of aza-Michael products or ammonium salts, 2-cyclohexene-1-nitronates, depending on the amine's basicity. This research contributes to our understanding of reaction pathways and the synthesis of complex organic molecules (Efremova et al., 2013).

Propriétés

IUPAC Name |

(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQWOKWGQDKGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC=CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

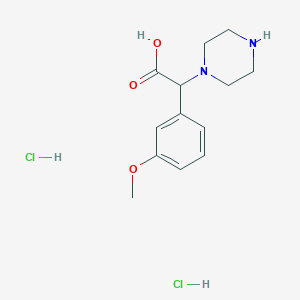

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)